tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate
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Overview
Description
Tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate: is a chemical compound belonging to the class of pyrrolopyridines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a suitable solvent to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the specific synthetic route and the desired scale of production. Process optimization techniques such as reaction monitoring and control are employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown potential biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Medicine: In medicinal chemistry, the compound is being investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.
Industry: The compound's unique properties make it useful in material science and as a building block for the synthesis of advanced materials. Its applications extend to the development of new polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism by which tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interaction.
Comparison with Similar Compounds
Tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Tert-butyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Uniqueness: Tert-butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is unique in its structural features and reactivity compared to similar compounds. Its amino group at the 4-position and the pyrrolopyridine core contribute to its distinct chemical properties and biological activities.
Properties
CAS No. |
2090398-77-7 |
---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.3 |
Purity |
95 |
Origin of Product |
United States |
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